Cas no 944905-36-6 (5-Fluorospiroindoline-3,4'-piperidine)
5-Fluorospiroindoline-3,4'-piperidine Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluorospiro[indoline-3,4'-piperidine]
- 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]
- Spiro[3H-indole-3,4'-piperidine], 5-fluoro-1,2-dihydro-
- 5-Fluoro-1,2-dihydrospiro[3H-indole-3,4′-piperidine] (ACI)
- 5-Fluorospiroindoline-3,4'-piperidine
-
- MDL: MFCD10696311
- Inchi: 1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2
- InChI Key: TVFGWSVHUUTITG-UHFFFAOYSA-N
- SMILES: FC1C=C2C(NCC32CCNCC3)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
5-Fluorospiroindoline-3,4'-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F876234-1g |
5-FLUOROSPIRO[INDOLINE-3,4'-PIPERIDINE] |
944905-36-6 | 95% | 1g |
¥42,543.00 | 2022-01-10 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11199-5g |
5-fluorospiro[indoline-3,4'-piperidine] |
944905-36-6 | 95% | 5g |
$2039 | 2023-09-07 | |
| Chemenu | CM219301-1g |
5-Fluorospiro[indoline-3,4'-piperidine] |
944905-36-6 | 95% | 1g |
$448 | 2021-08-04 | |
| TRC | F402750-10mg |
5-Fluorospiro[indoline-3,4'-piperidine] |
944905-36-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F402750-50mg |
5-Fluorospiro[indoline-3,4'-piperidine] |
944905-36-6 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | F402750-100mg |
5-Fluorospiro[indoline-3,4'-piperidine] |
944905-36-6 | 100mg |
$ 250.00 | 2022-06-05 | ||
| Alichem | A129008992-250mg |
5-Fluorospiro[indoline-3,4'-piperidine] |
944905-36-6 | 95% | 250mg |
$635.00 | 2023-08-31 | |
| Alichem | A129008992-1g |
5-Fluorospiro[indoline-3,4'-piperidine] |
944905-36-6 | 95% | 1g |
$1555.26 | 2023-08-31 | |
| Chemenu | CM219301-250mg |
5-Fluorospiro[indoline-3,4'-piperidine] |
944905-36-6 | 95% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM219301-1g |
5-Fluorospiro[indoline-3,4'-piperidine] |
944905-36-6 | 95% | 1g |
$*** | 2023-03-30 |
5-Fluorospiroindoline-3,4'-piperidine Suppliers
5-Fluorospiroindoline-3,4'-piperidine Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 5-Fluorospiroindoline-3,4'-piperidine
Introduction to 5-Fluorospiroindoline-3,4'-piperidine (CAS No. 944905-36-6)
5-Fluorospiroindoline-3,4'-piperidine (CAS No. 944905-36-6) is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and promising biological activities. This compound belongs to the spiroindoline-piperidine class, which is characterized by a spirocyclic core connecting two distinct heterocyclic rings. The presence of a fluorine atom at the 5-position of the spiroindoline moiety introduces additional electronic and steric properties, making it a valuable scaffold for drug discovery and development.
The spiroindoline-piperidine core is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets in multiple ways. The spirocyclic bond imparts rigidity to the molecule, while the piperidine ring provides a favorable pharmacophore for binding to various enzymes and receptors. The introduction of fluorine at the 5-position of the spiroindoline ring enhances the compound's metabolic stability and binding affinity, making it an attractive candidate for further optimization.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this class of compounds in addressing complex diseases. For instance, studies have demonstrated that spiroindoline-piperidine derivatives exhibit inhibitory activity against several kinases and other enzymes implicated in cancer progression. The fluorine substituent plays a crucial role in modulating the electronic properties of the molecule, thereby influencing its binding interactions with biological targets.
The synthesis of 5-Fluorospiroindoline-3,4'-piperidine involves multi-step organic transformations, including cyclization reactions and functional group interconversions. The use of advanced synthetic methodologies ensures high yields and purity, which are essential for pharmaceutical applications. The compound's stability under various conditions makes it suitable for further derivatization and structural exploration.
One of the most compelling aspects of this compound is its potential in developing novel therapeutic agents. Current research focuses on leveraging its structural features to design molecules with enhanced efficacy and reduced side effects. For example, modifications at the piperidine ring have been explored to improve solubility and bioavailability, while retaining or even enhancing biological activity.
The fluoro-spiroindoline-piperidine scaffold has also shown promise in preclinical studies as a lead compound for treating neurological disorders. The rigid structure and fluorine substitution contribute to favorable pharmacokinetic properties, including improved blood-brain barrier penetration. This makes it an ideal candidate for developing treatments targeting central nervous system disorders.
The chemical properties of CAS No. 944905-36-6 make it a versatile building block for medicinal chemists. Its ability to undergo selective modifications allows for the creation of a diverse library of derivatives with tailored biological activities. This flexibility is crucial for optimizing drug candidates through structure-activity relationship (SAR) studies.
Recent publications have underscored the importance of fluorinated spirocyclic compounds in drug discovery. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that fluorospiroindoline-piperidine derivatives exhibit potent inhibitory effects against certain enzymes involved in inflammation pathways. These findings highlight the therapeutic potential of this class of compounds in managing chronic inflammatory diseases.
The synthesis and characterization of 5-Fluorospiroindoline-3,4'-piperidine have been refined through modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and dynamics, which are essential for understanding its biological behavior.
The incorporation of fluorine into pharmaceuticals is a well-established strategy to enhance drug properties. In 5-Fluorospiroindoline-3,4'-piperidine, the fluorine atom contributes to increased metabolic stability by preventing unwanted hydrolysis or oxidation reactions. Additionally, it improves binding affinity by participating in hydrogen bonding or van der Waals interactions with biological targets.
The future prospects of CAS No. 944905-36-6 are vast, with ongoing research exploring its potential in various therapeutic areas. Collaborative efforts between academia and industry are expected to accelerate the development of novel drugs based on this scaffold. The compound's unique combination of structural features and favorable pharmacological properties positions it as a key player in next-generation pharmaceutical innovation.
944905-36-6 (5-Fluorospiroindoline-3,4'-piperidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)